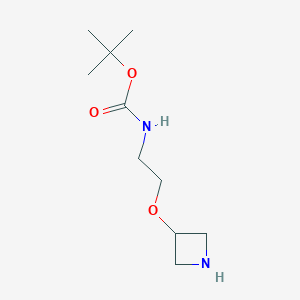
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of fluorenylmethanol with a suitable carboxylic acid derivative under basic conditions to form the Fmoc-protected intermediate. This intermediate is then reacted with 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted products. These products are often used as intermediates in further synthetic applications .
Aplicaciones Científicas De Investigación
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds.
Biology: Employed in the synthesis of biologically active peptides and proteins, aiding in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based therapeutics, including drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include interactions with various reagents and catalysts used in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: Other Fmoc-protected amino acids, such as Fmoc-glycine and Fmoc-alanine, share similar properties and applications.
Boc-protected amino acids: Boc-protected amino acids, like Boc-glycine, offer an alternative protection strategy with different removal conditions.
Cbz-protected amino acids: Cbz-protected amino acids, such as Cbz-lysine, provide another option for amino group protection with distinct chemical properties.
Uniqueness
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific structure, which combines the stability of the Fmoc group with the functional versatility of the pyrrolidine ring. This combination makes it particularly useful in complex peptide synthesis and other advanced chemical applications .
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19-/m0/s1 |
Clave InChI |
AWCMBJJPVSUPSS-DJJJIMSYSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canónico |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




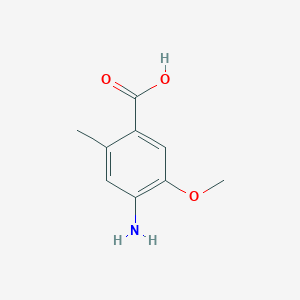


![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13463398.png)
![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)
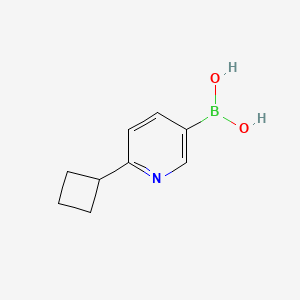
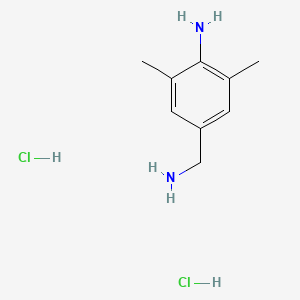

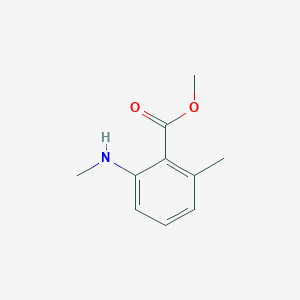

![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
